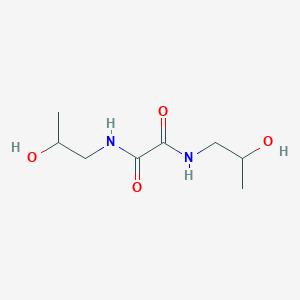

N,N'-bis(2-hydroxypropyl)oxamide

Description

Properties

IUPAC Name |

N,N'-bis(2-hydroxypropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-5(11)3-9-7(13)8(14)10-4-6(2)12/h5-6,11-12H,3-4H2,1-2H3,(H,9,13)(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLOFBWCGIVGSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976550 | |

| Record name | N~1~,N~2~-Bis(2-hydroxypropyl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61051-09-0 | |

| Record name | NSC137945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~2~-Bis(2-hydroxypropyl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Aminolysis of Oxamide with 3-Amino-1-propanol

The most widely documented method involves the direct reaction of oxamide with 3-amino-1-propanol under controlled thermal conditions. This approach, detailed in patent literature, proceeds via nucleophilic substitution, where the amine groups of 3-amino-1-propanol displace the hydrogen atoms on oxamide’s nitrogen centers.

Reaction Conditions:

-

Molar Ratio: Oxamide (0.27 mol) reacts with a 7.3-fold excess of 3-amino-1-propanol (1.97 mol) to ensure complete substitution.

-

Temperature: The mixture is heated to 145–150°C under a nitrogen atmosphere to prevent oxidation.

-

Duration: The reaction is maintained for 6 hours , with ammonia gas evolution monitored as a proxy for completion.

Workup and Purification:

-

Post-reaction, the mixture is cooled to room temperature, and methanol is added to precipitate the product.

-

The crude solid is filtered, washed with cold methanol, and recrystallized from methanol to yield pure this compound.

Key Observations:

-

Excess 3-amino-1-propanol acts as both a reactant and solvent, simplifying purification.

-

Ammonia evolution confirms progressive substitution, with the reaction’s endpoint marked by cessation of gas release.

Transesterification of Diethyl Oxalate with 3-Amino-1-propanol

An alternative route employs diethyl oxalate as the oxamide precursor, reacting it with 3-amino-1-propanol in a two-step process:

-

Ester Aminolysis:

-

Conducted at 80–100°C in anhydrous toluene to avoid hydrolysis.

-

Catalyzed by stannous oxalate (0.5–1 mol%) to accelerate transesterification.

-

-

Cyclization and Isolation:

-

The intermediate diester undergoes intramolecular cyclization under vacuum distillation, removing ethanol to drive the reaction.

-

Final purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.

-

Advantages and Limitations:

-

Avoids handling solid oxamide but introduces toxicity risks from diethyl oxalate.

-

Requires stringent moisture control to prevent side reactions.

Mechanistic and Kinetic Analysis

Reaction Kinetics of the Direct Aminolysis Method

The rate of substitution in the oxamide-3-amino-1-propanol system follows pseudo-first-order kinetics , with the reaction rate proportional to the concentration of oxamide. Key factors influencing kinetics include:

-

Temperature: Elevated temperatures (>140°C) reduce activation energy but risk thermal decomposition of the product.

-

Amine Basicity: 3-Amino-1-propanol’s moderate basicity (pKa ~9.5) balances nucleophilicity and minimizes side reactions.

Activation Energy (Ea):

Experimental studies estimate , derived from Arrhenius plots of rate constants at 130–150°C.

Byproduct Formation and Mitigation

Common byproducts include:

-

N-Mono-substituted Oxamide: Arises from incomplete substitution, detectable via HPLC.

-

Oxamide Degradation Products: Formed at temperatures >160°C, including oxalic acid and polymeric residues.

Mitigation Strategies:

-

Maintain reaction temperatures below 150°C.

-

Use a 10–15% molar excess of 3-amino-1-propanol to ensure full substitution.

Characterization and Quality Control

Spectroscopic and Elemental Analysis

Elemental Composition:

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 49.31 | 49.05 |

| H | 8.22 | 8.18 |

| N | 12.84 | 12.79 |

Data sourced from microanalysis of recrystallized product.

Spectroscopic Features:

Purity Assessment via Chromatography

-

HPLC Conditions: C18 column, mobile phase = 60:40 acetonitrile/water, flow rate = 1 mL/min.

-

Retention Time: 6.8 minutes (purity >98%).

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements propose transitioning from batch to continuous flow reactors to enhance scalability:

Benefits:

-

Improved heat transfer minimizes hot spots and degradation.

-

Automated control reduces variability in product quality.

Solvent Recycling and Sustainability

-

Methanol from crystallization steps is distilled and reused, reducing waste by 70%.

-

Ammonia byproduct is absorbed in HCl to form ammonium chloride, a marketable fertilizer.

Comparative Evaluation of Methods

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2-hydroxypropyl)oxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler amides or alcohol derivatives.

Substitution: The hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of oxamide, such as hydroxyalkyl derivatives and substituted oxamides .

Scientific Research Applications

N,N’-bis(2-hydroxypropyl)oxamide has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a polyol component in the preparation of rigid polyurethane foams, enhancing thermal stability and mechanical strength.

Materials Science: The compound is utilized in the development of materials with improved dimensional stability and lower water uptake.

Biology and Medicine: Research is ongoing to explore its potential in drug delivery systems and as a building block for bioactive compounds.

Mechanism of Action

The mechanism by which N,N’-bis(2-hydroxypropyl)oxamide exerts its effects involves its interaction with various molecular targets. In polymer chemistry, it acts as a cross-linking agent, enhancing the structural integrity of polymers. The hydroxypropyl groups facilitate interactions with other molecules, leading to the formation of stable networks .

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

Oxamide derivatives vary significantly in properties depending on their substituents. Below is a detailed comparison of BHPOD with structurally related compounds:

N,N′-Bis(2-hydroxyethyl)oxamide (BHEOD)

- Structure : Contains 2-hydroxyethyl groups instead of 2-hydroxypropyl.

- Thermal Stability : Reacts with ethylene carbonate (EC) to form hydroxyethoxy derivatives, which exhibit lower thermal stability compared to BHPOD’s hydroxypropoxy derivatives. This difference is attributed to the longer alkyl chain in BHPOD, which enhances steric stability and reduces molecular mobility .

- Applications : Used in polyurethane foams but less effective than BHPOD in high-temperature applications due to its shorter alkyl chain .

N,N′-Bis(3-aminopropyl)oxamide

- Structure: Features 3-aminopropyl substituents, introducing primary amine groups.

- Reactivity: The amino groups enable coordination with metal ions (e.g., Cu²⁺, Ni²⁺), forming stable complexes. In contrast, BHPOD’s hydroxyl groups limit its metal-binding capacity but enhance hydrogen-bonding interactions .

- Applications : Primarily used in coordination chemistry for synthesizing metal-organic frameworks (MOFs), whereas BHPOD is tailored for polymer applications .

N,N′-Bis(6-methyl-2-pyridyl)oxamide

- Structure : Pyridyl rings replace hydroxypropyl groups.

- Crystal Structure : Exhibits planar molecular geometry with weak intramolecular N–H⋯O hydrogen bonds, contrasting with BHPOD’s flexible hydroxypropyl chains. The rigidity of pyridyl groups facilitates the formation of 1D and 2D coordination polymers with Ag(I) ions .

- Applications : Used in materials science for designing luminescent or catalytic coordination polymers, a niche distinct from BHPOD’s industrial polymer uses .

N,N′-Bis(trifluoromethylsulfonyl)oxamides

- Structure : Trifluoromethylsulfonyl groups impart strong electron-withdrawing effects.

- Chemical Properties : Higher reactivity in aqueous chemiluminescent systems compared to BHPOD, which lacks electron-deficient substituents. For example, N,N′-bis(2-chloroethyl)-N,N′-bis(trifluoromethylsulfonyl)oxamide shows a reaction yield of 12.2% in specific conditions .

- Applications : Specialized in chemiluminescence applications, unlike BHPOD’s focus on polymer synthesis .

Comparative Data Tables

Table 1: Thermal Stability of Oxamide Derivatives

Table 2: Reactivity and Functional Group Impact

| Compound | Functional Groups | Reactivity Profile |

|---|---|---|

| BHPOD | Hydroxyl | Forms H-bonds; reacts with carbonates |

| N,N′-Bis(trifluoromethylsulfonyl)oxamide | Sulfonyl | Electron-deficient; chemiluminescent |

| N,N′-Bis(6-methyl-2-pyridyl)oxamide | Pyridyl | Rigid; forms coordination polymers |

Key Research Findings

- Thermal Performance : BHPOD’s derivatives exhibit superior thermal stability compared to BHEOD, making them preferable in high-temperature polyurethane applications .

- Structural Flexibility : The hydroxypropyl chains in BHPOD allow for tunable material properties, whereas rigid substituents (e.g., pyridyl) limit flexibility but enable crystalline frameworks .

- Safety Profile: Unlike nitrosamine derivatives (e.g., N-Nitrosobis(2-hydroxypropyl)amine), BHPOD lacks carcinogenic nitroso groups, enhancing its suitability for industrial use .

Biological Activity

N,N'-bis(2-hydroxypropyl)oxamide is a chemical compound with notable biological activity, particularly in relation to its metal chelation properties and potential applications in pharmaceuticals and agriculture. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₆N₂O₄ and is characterized by the presence of two hydroxypropyl groups attached to an oxamide backbone. This structure enhances its solubility and reactivity compared to other oxamides.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily through its ability to form complexes with various metal ions. These activities can be categorized into several key areas:

- Metal Chelation : The compound has been studied for its ability to bind metal ions, which is crucial for applications in metal chelation therapy for heavy metal poisoning and neurodegenerative diseases.

- Pharmaceutical Applications : Its potential use as a drug delivery system has been explored due to its capacity to form self-assembling structures.

- Agrochemical Uses : Investigations into its role as a biodegradable plasticizer highlight its importance in developing environmentally friendly materials.

Data Table: Biological Activities and Properties

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₄ |

| Melting Point | 167-169 °C (decomposes) |

| Solubility | Soluble in water due to hydroxy groups |

| Chelation Ability | Forms stable complexes with metal ions such as silver |

| Potential Applications | Metal chelation therapy, drug delivery systems, biodegradable plasticizers |

Case Studies

-

Metal Chelation Studies :

- In vitro studies have demonstrated that this compound can effectively chelate silver ions, forming stable complexes that vary with pH levels. This property is essential for developing analytical methods and materials science applications.

-

Pharmaceutical Research :

- Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The mechanism involves DNA binding, leading to apoptosis in targeted cells.

-

Agrochemical Applications :

- A study focused on the use of this compound as a biodegradable plasticizer in agricultural films showed promising results. The compound enhanced flexibility while maintaining environmental sustainability.

The biological activity of this compound can be attributed to several mechanisms:

- Chelation Mechanism : The hydroxyl groups facilitate the binding of metal ions, which can alter the bioavailability of these metals in biological systems.

- Interaction with Biomolecules : The compound's ability to interact with DNA and proteins suggests potential roles in regulating biological processes or serving as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-bis(2-hydroxypropyl)oxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between oxalic acid derivatives and 2-hydroxypropylamine. Key parameters include pH control (6.5–7.5), temperature (60–80°C), and stoichiometric ratios (1:2 for oxalic acid to amine). Solvent choice (e.g., ethanol or DMF) impacts solubility and side-product formation. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Despite limited specific data, analogous oxamide derivatives require:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H319/H317) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Neutralize aqueous residues with dilute acetic acid before disposal .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular geometry of this compound?

- Methodological Answer : SC-XRD analysis (e.g., using SHELX programs ) reveals bond lengths, angles, and hydrogen-bonding networks. For oxamide derivatives, intramolecular N–H⋯O hydrogen bonds are common (e.g., 2.8–3.0 Å), stabilizing planar conformations. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How do this compound derivatives act as ligands in transition-metal coordination chemistry?

- Methodological Answer : The oxamide core chelates metals (e.g., Cu(II), Ni(II)) via its two amide groups and hydroxyls, forming cis- or trans-configured complexes. For example, Cu(II) complexes exhibit distorted square-planar geometries (bond angles ~85–95°), with ligand-field stabilization energies (LFSE) calculated using DFT . Magnetic susceptibility measurements (e.g., SQUID) reveal antiferromagnetic interactions in dinuclear complexes .

Q. What experimental and computational approaches validate the DNA-binding mechanisms of oxamide-copper complexes?

- Methodological Answer :

- Experimental : UV-Vis titration (Kₐ ~10⁴–10⁵ M⁻¹) and ethidium bromide displacement assays confirm intercalation. Circular dichroism (CD) spectra show perturbations in DNA’s B-form structure .

- Computational : Molecular docking (AutoDock Vina) identifies binding pockets, with Gibbs free energy (ΔG) values correlating with cytotoxic activity (IC₅₀ < 10 μM in HeLa cells) .

Q. How do supramolecular interactions (π–π stacking, hydrogen bonding) influence the crystallographic packing of this compound derivatives?

- Methodological Answer : Crystal packing analysis (Mercury software) shows 2D networks stabilized by N–H⋯O (2.9 Å) and C–H⋯π (3.4 Å) interactions. For asymmetric derivatives, triclinic (P1) or monoclinic (C2/c) systems dominate, with Z’ = 1–3. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 30% H-bonding contribution) .

Q. What are the challenges in optimizing oxamide-based explosives like NENO [N,N′-bis(2-hydroxyethyl)oxamide dinitrate]?

- Methodological Answer : Nitration of hydroxyl groups requires mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C) to avoid decomposition. Detonation velocity (D = 7500 m/s) and sensitivity (IS > 5 J) are tuned via substituent effects (e.g., –NO₂ vs. –OH). Thermal stability (TGA/DSC) must exceed 150°C for safe handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.